N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a biphenyl group, a hydroxypropyl chain, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and trimethoxybenzamide precursors. The biphenyl group can be synthesized via the Ullmann cross-coupling reaction, where two aryl halides are coupled in the presence of a copper catalyst . The hydroxypropyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl precursor is replaced by a hydroxypropyl group . Finally, the trimethoxybenzamide moiety is attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The amide bond can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Strong nucleophiles like NaOH (sodium hydroxide) or KOH (potassium hydroxide) in polar solvents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the amide bond produces an amine.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxypropyl and trimethoxybenzamide moieties can form hydrogen bonds and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can be compared with other biphenyl derivatives and benzamide compounds:
Biphenyl Derivatives: Compounds such as biphenyl-4-carbohydrazide and biphenyl-4-carboxylic acid share the biphenyl core but differ in their functional groups and applications.
Benzamide Compounds: Trimethoxybenzamide derivatives like 3,4,5-trimethoxybenzamide and N-(3,4,5-trimethoxyphenyl)acetamide have similar structural features but may exhibit different biological activities.
The uniqueness of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide lies in its combination of the biphenyl and trimethoxybenzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-25(28,20-12-10-18(11-13-20)17-8-6-5-7-9-17)16-26-24(27)19-14-21(29-2)23(31-4)22(15-19)30-3/h5-15,28H,16H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLJAUIERCVLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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